3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine
CAS No.: 100240-52-6
Cat. No.: VC4380738
Molecular Formula: C14H14Cl2N4
Molecular Weight: 309.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100240-52-6 |
|---|---|
| Molecular Formula | C14H14Cl2N4 |
| Molecular Weight | 309.19 |
| IUPAC Name | 3-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine |
| Standard InChI | InChI=1S/C14H14Cl2N4/c15-11-2-1-3-12(10-11)19-6-8-20(9-7-19)14-5-4-13(16)17-18-14/h1-5,10H,6-9H2 |
| Standard InChI Key | GSXDEMFQZHOKLD-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The IUPAC name of the compound is 3-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine, and its SMILES notation is C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN=C(C=C3)Cl. The InChIKey GSXDEMFQZHOKLD-UHFFFAOYSA-N uniquely identifies its stereochemical configuration. Key structural attributes include:
-
A pyridazine ring substituted at position 3 with chlorine.
-
A piperazine ring at position 6, linked to a 3-chlorophenyl group.
X-ray crystallography reveals that the piperazine ring adopts a chair conformation, while the pyridazine and chlorophenyl rings remain planar, with a dihedral angle of 36.3° between them . Weak intermolecular interactions, such as C–H⋯N hydrogen bonds and Cl⋯Cl contacts (3.33 Å), stabilize the crystal lattice .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3,6-dichloropyridazine and 1-(3-chlorophenyl)piperazine . Key steps include:
-
Reaction Conditions: Refluxing in ethanol or tetrahydrofuran (THF) at 60–80°C for 12–24 hours.
-
Purification: Column chromatography using silica gel with eluents such as petroleum ether/acetone (2:1 v/v) .
Table 1: Representative Synthesis Protocol
| Parameter | Details |
|---|---|
| Starting Materials | 3,6-Dichloropyridazine, 1-(3-chlorophenyl)piperazine |
| Solvent | Ethanol or THF |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Structural Modifications
Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring enhances metabolic stability, as seen in analogues like 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine . Microwave-assisted synthesis has been explored to reduce reaction times.
Biological Activities and Mechanisms
Acetylcholinesterase (AChE) Inhibition
Derivatives of this compound exhibit AChE inhibitory activity, critical for Alzheimer’s disease therapeutics. In a study of triazole-pyridazinone hybrids, the lead compound showed a of 2.35 ± 0.18 µM, outperforming tacrine () . Molecular docking revealed interactions with key residues (Trp286, Tyr341) in the AChE active site .
Anti-Inflammatory and Analgesic Effects
Pyridazine-piperazine hybrids demonstrate dual COX-1/COX-2 inhibition, reducing prostaglandin synthesis . Compound 6b from a related series showed 82% edema inhibition in carrageenan-induced rat paw models .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Solubility: Limited aqueous solubility (logP ≈ 3.2).
-
Stability: Stable under acidic conditions but hydrolyzes in basic media due to the labile C–Cl bond .
Table 2: Key Physicochemical Parameters
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 309.19 g/mol | VulcanChem |
| logP | 3.2 (predicted) | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
Applications in Medicinal Chemistry
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (BBB) makes it a candidate for CNS disorders. Piperazine moieties enhance dopamine receptor affinity, suggesting potential in schizophrenia and depression .
Antibacterial Agents
Pyridazine derivatives exhibit Gram-positive antibacterial activity (MIC = 4–8 µg/mL against S. aureus) . The 3-chlorophenyl group disrupts bacterial membrane integrity .
Recent Advances and Future Directions
Molecular Hybridization
Combining the pyridazine core with triazole or thiazole rings improves target selectivity. For example, 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(1,3-thiazol-2-yl)acetamide showed enhanced AChE inhibition () .
Computational Modeling
QSAR studies highlight the importance of Cl substituents at the phenyl ring’s meta position for optimal binding . Machine learning models predict improved bioavailability for fluorinated analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume